molecular formula C20H23Cl2N7O B11937369 CZh226 hydrochloride

CZh226 hydrochloride

Cat. No.: B11937369
M. Wt: 448.3 g/mol
InChI Key: AHZTURNQWPRGPY-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of CZh226 hydrochloride involves several steps, starting with the preparation of the core structure, which includes a quinazoline scaffold. The synthetic route typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

CZh226 hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino and pyrazolyl groups.

    Reduction: Reduction reactions can occur at the quinazoline core, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro and amino groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of this compound .

Scientific Research Applications

CZh226 hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

CZh226 hydrochloride exerts its effects by selectively inhibiting PAK4, a serine/threonine protein kinase involved in various cellular processes. The compound binds to the ATP-binding pocket of PAK4, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts PAK4-mediated signaling pathways, leading to reduced cell migration, invasion, and proliferation .

Comparison with Similar Compounds

CZh226 hydrochloride is unique in its high selectivity for PAK4 over other kinases. Similar compounds include other PAK4 inhibitors with quinazoline scaffolds, such as:

Compared to these similar compounds, this compound stands out due to its remarkable selectivity and potency, making it a valuable tool for research and potential therapeutic development .

Properties

Molecular Formula

C20H23Cl2N7O

Molecular Weight

448.3 g/mol

IUPAC Name

[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone;hydrochloride

InChI

InChI=1S/C20H22ClN7O.ClH/c1-11-10-28(7-6-22-11)20(29)19-23-15-5-4-13(21)8-14(15)18(25-19)24-17-9-16(26-27-17)12-2-3-12;/h4-5,8-9,11-12,22H,2-3,6-7,10H2,1H3,(H2,23,24,25,26,27);1H/t11-;/m0./s1

InChI Key

AHZTURNQWPRGPY-MERQFXBCSA-N

Isomeric SMILES

C[C@H]1CN(CCN1)C(=O)C2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=NNC(=C4)C5CC5.Cl

Canonical SMILES

CC1CN(CCN1)C(=O)C2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=NNC(=C4)C5CC5.Cl

Origin of Product

United States

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